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Introduction

Sevelamer carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding
polymer utilized in the management of hyperphosphatemia in patients with chronic kidney
disease (CKD).[1] Hyperphosphatemia is a common and serious complication of CKD,
associated with mineral and bone disorders, vascular calcification, and increased
cardiovascular mortality.[2][3] Sevelamer carbonate was developed as a buffered alternative
to sevelamer hydrochloride to mitigate the risk of metabolic acidosis.[1][4] This review provides
a comprehensive overview of the research on sevelamer carbonate, focusing on its
mechanism of action, clinical efficacy, pleiotropic effects, and safety profile, supported by data
from key clinical trials.

Mechanism of Action

Sevelamer carbonate's primary mechanism involves the binding of dietary phosphate within
the gastrointestinal (Gl) tract, thereby preventing its absorption into the bloodstream.[1][5] As a
non-absorbed polymer, it acts locally in the gut.[6]

e Phosphate Binding: The polymer's amine groups become protonated in the intestine. These
protonated amines interact with negatively charged phosphate ions from dietary sources
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through ionic and hydrogen bonding.[7][8] This forms an insoluble sevelamer-phosphate
complex that is subsequently excreted in the feces, effectively reducing the total amount of
phosphate absorbed by the body.[6][7]

» Bile Acid Sequestration: Sevelamer also binds to bile acids in the Gl tract.[1][7] This
interruption of the enterohepatic circulation of bile acids compels the liver to synthesize more
bile acids from cholesterol. This process can lead to a reduction in serum levels of low-
density lipoprotein cholesterol (LDL-C) and total cholesterol.[1][5][7]
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Caption: Mechanism of action for Sevelamer Carbonate in the Gl tract.

Clinical Efficacy

Sevelamer carbonate has demonstrated efficacy in controlling serum phosphorus levels in
CKD patients, both those on dialysis and not on dialysis.

Efficacy in Non-Dialysis CKD Patients

An open-label, dosage-titration study involving 46 hyperphosphatemic patients (CKD stages 4
and 5) not on dialysis showed that sevelamer carbonate treatment for 8 weeks resulted in a
statistically significant decrease in mean serum phosphorus levels.[9] At the end of the
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treatment, 75% of patients with stage 4 CKD and 70% with stage 5 CKD achieved their target
serum phosphorus levels.[9] A randomized controlled trial in Chinese pre-dialysis patients also
confirmed that sevelamer carbonate significantly reduced serum phosphorus compared to
placebo.[2]

Efficacy in Dialysis Patients

In patients undergoing hemodialysis, sevelamer carbonate has been shown to be as effective
as sevelamer hydrochloride in controlling serum phosphorus.[4][10] A randomized, crossover
study found that the mean serum phosphorus was 1.6 mmol/L during sevelamer carbonate
treatment and 1.7 mmol/L during sevelamer hydrochloride treatment, demonstrating
equivalence.[11]

Comparative Studies

Sevelamer carbonate's clinical profile has been extensively compared against sevelamer
hydrochloride and calcium-based phosphate binders (CBBS).

Sevelamer Carbonate vs. Sevelamer Hydrochloride

The primary difference between the two forms of sevelamer lies in their effect on serum
bicarbonate. Sevelamer hydrochloride can contribute to metabolic acidosis because it releases
a hydrochloride molecule when it binds to phosphate.[1] Sevelamer carbonate, being a
buffered form, does not have this effect and may be particularly beneficial for patients at risk of
metabolic acidosis.[12][13] Clinical trials have shown that while both are equally effective at
lowering phosphorus, sevelamer carbonate is associated with fewer gastrointestinal adverse
events.[4][10]

Sevelamer Carbonate vs. Calcium-Based Binders
(CBBs)

A key advantage of sevelamer over CBBs (like calcium acetate and calcium carbonate) is that it
lowers phosphorus without increasing the body's calcium load.[1][3] This is clinically significant
as a high calcium load is a risk factor for vascular calcification.[14]

o Vascular Calcification: Several randomized trials suggest that sevelamer attenuates the
progression of coronary and aortic calcification compared to CBBs.[14][15] One study found
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that in patients treated with calcium acetate, the mean Aortic Calcification Index (ACI)
increased significantly over one year, whereas no significant increase was observed in the
sevelamer group.[16]

Mortality: The impact on all-cause mortality is a subject of ongoing discussion. A 2015 meta-
analysis of 13 randomized controlled trials concluded that sevelamer significantly lowered
all-cause mortality compared with CBBs in patients with CKD.[17] However, other large
observational studies have not found a significant difference in mortality between the two
groups.[18]

Biochemical Markers: In comparative studies, sevelamer treatment is associated with lower
total and LDL cholesterol, lower serum calcium, and a reduced risk of hypercalcemia
compared to CBBs.[17][19]
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Pleiotropic Effects and Cardiovascular Impact

Beyond phosphate and lipid control, research suggests sevelamer has pleiotropic effects that

may influence cardiovascular risk factors in CKD patients.[12][21]

¢ Inflammation and Oxidative Stress: Sevelamer may reduce systemic inflammation by binding

and preventing the absorption of pro-inflammatory bacterial toxins and advanced glycation
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end-products (AGEs) from the Gl tract.[21][22] Studies have shown sevelamer treatment can
decrease levels of inflammatory markers like IL-6 and hs-CRP while increasing antioxidant
defenses.[16][22]

FGF-23: Fibroblast growth factor 23 (FGF-23) is a hormone that rises early in CKD and is
linked to left ventricular hypertrophy and mortality.[23] Some studies have demonstrated that
sevelamer can lower circulating FGF-23 levels.[19][21] However, a randomized trial in
normophosphatemic CKD patients found that 12 weeks of sevelamer carbonate did not
significantly reduce C-terminal FGF23 levels compared to placebo.[24]

Cardiovascular Structure and Function: The evidence for sevelamer's impact on
cardiovascular structure is mixed. While it shows benefits in slowing vascular calcification, a
randomized, placebo-controlled trial in 120 patients with stage 3 non-diabetic CKD found that
40 weeks of treatment with sevelamer carbonate did not significantly improve left
ventricular mass, function, or arterial stiffness.[23][25]
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Caption: Signaling pathway of sevelamer's pleiotropic effects.

Experimental Protocols: Key Methodologies

Protocol: Sevelamer vs. Calcium Acetate on Vascular
Calcification[16]
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e Study Design: A randomized, comparative clinical trial.

» Participants: 50 hyperphosphatemic CKD patients (stages 4 and 5). Patients taking other
phosphate binders underwent a two-week washout period.

« Intervention: Patients were randomly assigned to receive either sevelamer carbonate or
calcium acetate for one year.

o Sevelamer Group: Starting dose of 400 mg three times daily with meals.
o Calcium Acetate Group: Starting dose of 667 mg three times daily with meals.

» Dosage Titration: Doses of both binders were titrated at two-week intervals to achieve and
maintain target serum phosphorus levels (4.6 mg/dL for stage 4; <5.5 mg/dL for stage 5).

o Primary Endpoint: Progression of aortic vascular calcification, assessed by multi-slice
computed tomography to determine the Aortic Calcification Index (ACI) at baseline, 6
months, and 12 months.

e Secondary Endpoints: Changes in serum phosphorus, calcium, calcium-phosphate product,
IPTH, lipids, and inflammatory markers (IL-6, hs-CRP).

Protocol: FGF23 Reduction Efficacy (FRENCH) Trial[24]

o Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, randomized
trial.

» Participants: 78 normophosphatemic (serum phosphate < 4.5 mg/dL) patients with CKD
(eGFR 15-45 ml/min/1.73m?2) and elevated C-terminal FGF23.

e [ntervention: Patients were randomized to receive either sevelamer carbonate or a
matching placebo for 12 weeks.

o Sevelamer Group (n=39): 4.8 g/day (taken as three daily doses).
o Placebo Group (n=39): Matching placebo.

e Dose Adjustment: The study drug dose was halved if serum phosphate fell below 2.5 mg/dL.
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e Primary Endpoint: Change in serum C-terminal FGF23 levels from baseline to 12 weeks.

e Secondary Endpoints: Safety and tolerability, changes in other mineral and bone disease
markers including serum a-klotho, phosphate, calcium, and iPTH.
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Caption: Experimental workflow for a comparative vascular calcification trial.
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Safety and Tolerability

Sevelamer carbonate is generally well-tolerated.[9] Since it is not systemically absorbed, the
risk of systemic toxicity is low.[5][6]

o Gastrointestinal Effects: The most common adverse events are gastrointestinal in nature,
including nausea, vomiting, constipation, diarrhea, and abdominal pain.[6][12]

e Drug Interactions: By binding other substances, sevelamer can decrease the absorption and
bioavailability of certain oral medications, such as ciprofloxacin and mycophenolate mofetil.
[5][8] It is recommended to administer such drugs at a different time than sevelamer.[26]

» Vitamin Absorption: As sevelamer can bind bile acids, it may interfere with the absorption of
fat-soluble vitamins (A, D, E, K) and folic acid.[8][26] Monitoring of vitamin levels may be
warranted in some patients.[26]

Conclusion

Sevelamer carbonate is an effective non-calcium, non-metal phosphate binder for the
management of hyperphosphatemia in CKD. It offers equivalent phosphorus-lowering efficacy
to sevelamer hydrochloride with a potential advantage in mitigating metabolic acidosis.
Compared to calcium-based binders, it reduces the risk of hypercalcemia and may attenuate
the progression of vascular calcification. Furthermore, its pleiotropic effects on lipid
metabolism, inflammation, and uremic toxins present additional potential benefits, although its
impact on hard cardiovascular outcomes requires further elucidation through large-scale clinical
trials. Its established efficacy and safety profile make it a valuable therapeutic option in the
complex management of mineral and bone disorders in the CKD population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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